2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method includes the use of enaminone intermediates, which react with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate as a base and a mixture of ethyl acetate and water as solvents . This reaction yields the desired product with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler compound with similar reactivity but lacking the pyridine ring.
2-bromo-4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: A more complex derivative with additional functional groups.
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine is unique due to the combination of the pyrazole and pyridine rings, along with the presence of the bromine atom. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMZJHDTYSMPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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